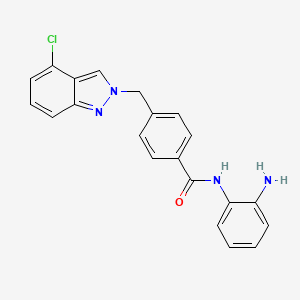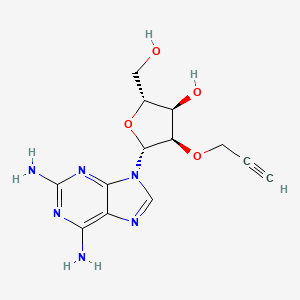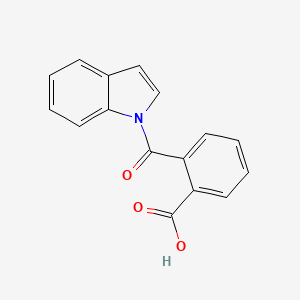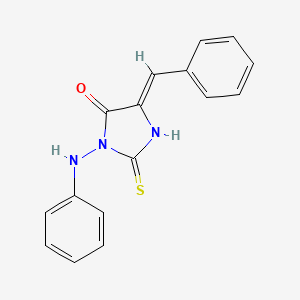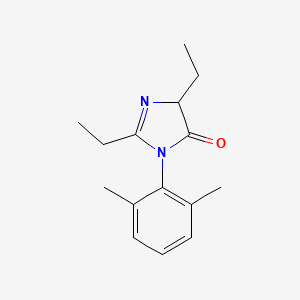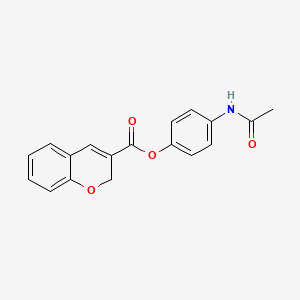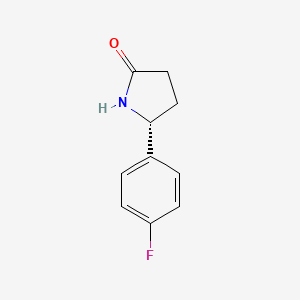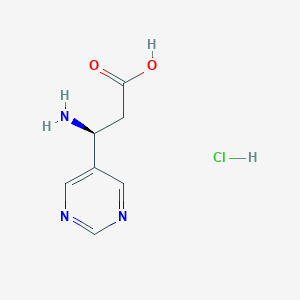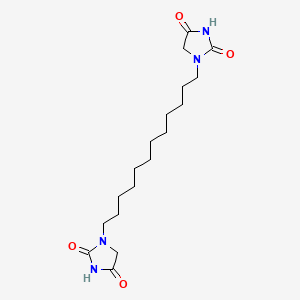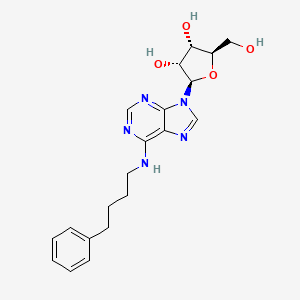
N-(4-Phenylbutyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenylbutyl)adenosine is a synthetic adenosine analog characterized by the substitution of a phenylbutyl group at the nitrogen atom of the adenosine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylbutyl)adenosine typically involves the alkylation of adenosine with 4-phenylbutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Phenylbutyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Phenylbutyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleoside analogs and their interactions with various chemical reagents.
Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of cellular processes involving adenosine receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of adenosine receptors, which are involved in various physiological processes such as cardiovascular function and immune response.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
N-(4-Phenylbutyl)adenosine exerts its effects primarily through interaction with adenosine receptors, which are G protein-coupled receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular processes such as neurotransmission, vasodilation, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Phenylpropyl)adenosine: Another adenosine analog with a phenylpropyl group.
N6-(Phenylisopropyl)adenosine: An adenosine analog with a phenylisopropyl group.
Uniqueness
N-(4-Phenylbutyl)adenosine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for adenosine receptors, leading to varied pharmacological effects.
Eigenschaften
Molekularformel |
C20H25N5O4 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-phenylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C20H25N5O4/c26-10-14-16(27)17(28)20(29-14)25-12-24-15-18(22-11-23-19(15)25)21-9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,11-12,14,16-17,20,26-28H,4-5,8-10H2,(H,21,22,23)/t14-,16-,17-,20-/m1/s1 |
InChI-Schlüssel |
QNQVVNSRYWTXJV-WVSUBDOOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


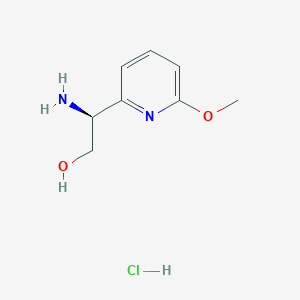
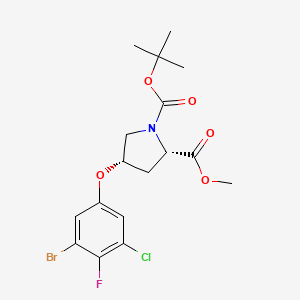
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
